Product packaging for Ethyl 2-cyano-2-(hydroxyimino)acetate(Cat. No.:CAS No. 56503-39-0)

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No.: B1234923
CAS No.: 56503-39-0
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
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Description

Significance in Modern Organic and Bioorganic Synthesis Research

The primary significance of Ethyl 2-cyano-2-(hydroxyimino)acetate, or Oxyma, lies in its role as a highly effective additive in amide and peptide bond formation. pubcompare.ai In peptide synthesis, a critical challenge is the preservation of the stereochemical integrity of the amino acids being coupled. A common side reaction, racemization, can occur at the C-terminal amino acid, leading to a loss of biological activity in the final peptide. uni-kiel.deglobalresearchonline.net

Oxyma has demonstrated a remarkable capacity to suppress this racemization. wikipedia.orgresearchgate.netnih.gov When used in conjunction with a coupling reagent, typically a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), Oxyma enhances both the reaction rate and the purity of the resulting peptide. wikipedia.orguni-kiel.de Its pronounced acidity (pKa 4.60) allows it to act as a neutralizing agent for the basicity of carbodiimides and prevent base-catalyzed side reactions. wikipedia.org The mechanism involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is then converted into an Oxyma-activated ester. This active ester is highly reactive towards the amine component but is less prone to racemization. acs.orgacs.org

The compound's effectiveness is often compared to, and in many cases surpasses, that of traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netnih.govcem.com Furthermore, a crucial advantage of Oxyma is its significantly lower risk of explosion compared to the widely used but potentially explosive benzotriazole-based additives like HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgnih.gov This enhanced safety profile, combined with its high efficiency and cost-effectiveness, has established this compound as a staple reagent in both solution-phase and solid-phase peptide synthesis (SPPS). wikipedia.orgcem.com

Table 1: Comparison of Common Peptide Coupling Additives

Evolution of Coupling Reagents and Additives in Chemical Transformations

The development of methods to form amide bonds is central to organic chemistry, particularly for the synthesis of peptides and proteins. globalresearchonline.net The process typically requires the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. bachem.com

Early methods included the acid chloride and azide (B81097) strategies. uni-kiel.deglobalresearchonline.net A major breakthrough came in 1955 with the introduction of carbodiimide reagents, such as DCC, by Sheehan. uni-kiel.debachem.com Carbodiimides react with carboxylic acids to form highly reactive O-acylisourea intermediates. acs.org While effective, this method was often plagued by significant racemization of the activated amino acid and other side reactions. uni-kiel.deglobalresearchonline.net

To address these shortcomings, the concept of using nucleophilic additives was introduced. The combination of DCC with an additive like 1-hydroxybenzotriazole (HOBt) became the gold standard. uni-kiel.debachem.com HOBt traps the reactive O-acylisourea to form an active ester, which is more stable and less prone to racemization, while still being reactive enough to couple with the amine. bachem.com This strategy dramatically improved the reliability of peptide synthesis. uni-kiel.de

The search for even better additives led to the development of 1-hydroxy-7-azabenzotriazole (HOAt), which often provided superior results in terms of coupling speed and suppression of racemization, especially in difficult couplings. wikipedia.orguni-kiel.de However, a significant drawback of both HOBt and HOAt is their potential to decompose explosively under certain conditions. nih.gov This major safety concern spurred research into non-explosive alternatives, leading directly to the investigation and popularization of oxime-based additives, with this compound (Oxyma) emerging as a leading candidate. researchgate.netnih.gov The success of Oxyma has also inspired the creation of "built-in" coupling reagents, where the Oxyma moiety is part of a larger phosphonium (B103445) or uronium salt, such as PyOxim or COMU, further streamlining the coupling process. bachem.comnih.gov

Overview of Key Research Areas Pertaining to this compound

Research pertaining to Oxyma is focused on optimizing its application, understanding its chemical behavior, and developing next-generation reagents based on its core structure.

A primary area of research has been the thorough evaluation of Oxyma as a direct, safer substitute for HOBt and HOAt. researchgate.netnih.gov Studies have systematically compared its performance in various contexts, including manual and automated solid-phase peptide synthesis. nih.gov These investigations consistently find that Oxyma provides coupling efficiencies and racemization suppression levels that are at least comparable, and often superior, to HOAt, without the associated explosion hazard. researchgate.netnih.gov

Another critical research focus is the mechanistic understanding of its reaction pathways. While highly effective, the combination of Oxyma with carbodiimides like diisopropylcarbodiimide (DIC) in DMF solvent has been found to generate hydrogen cyanide (HCN) under ambient conditions. acs.orgresearchgate.net This discovery prompted detailed mechanistic and kinetic studies to understand the decomposition of the Oxyma/DIC adduct, a crucial step for ensuring laboratory safety and minimizing risk. acs.orgresearchgate.net

Furthermore, the success of Oxyma has driven the development of derivatives designed for specific applications. nih.gov Researchers have created water-soluble Oxyma derivatives, such as (2,2-dimethyl-1,3-dioxolan-4-yl)mthis compound (a Glyceroacetonide-Oxyma derivative), which facilitate peptide synthesis in aqueous media and allow for simpler, environmentally friendlier workup procedures. researchgate.netnih.gov Additionally, the Oxyma core has been incorporated into standalone phosphonium (e.g., PyOxP) and uronium (e.g., COMU) salt coupling reagents. bachem.comnih.gov These reagents combine the activator and the additive into a single molecule, offering convenience and high reactivity. bachem.com

Table 2: Summary of Key Research Findings for this compound (Oxyma)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXLZAXGXOXAP-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56503-39-0, 3849-21-6
Record name Ethyl (E)-cyano(hydroxyimino)acetate
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Record name Ethyl cyano(hydroxyimino)acetate
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Record name Ethyl (E)-cyano(hydroxyimino)acetate
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Synthetic Methodologies for Ethyl 2 Cyano 2 Hydroxyimino Acetate

Classical and Contemporary Preparative Routes

The synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, is predominantly achieved through the nitrosation of its precursor, ethyl cyanoacetate (B8463686). wikipedia.org This method has been a cornerstone for its preparation, with various modifications aimed at improving efficiency and product quality.

Nitrosation of Ethyl Cyanoacetate with Nitrous Acid Sources

The most common and classical route to this compound involves the reaction of ethyl cyanoacetate with a source of nitrous acid. wikipedia.orggoogle.com This acid is typically generated in situ through the acidification of a nitrite (B80452) salt, most commonly sodium nitrite (NaNO₂). wikipedia.orgprepchem.com The process is a nitrosation reaction, where the electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, attacks the nucleophilic carbon of the ethyl cyanoacetate. wikipedia.org

Different acids can be employed to facilitate the formation of nitrous acid from sodium nitrite. These include:

Acetic Acid : A widely used method involves adding acetic acid to a mixture of ethyl cyanoacetate and an aqueous solution of sodium nitrite. wikipedia.orgprepchem.comprepchem.com

Hydrochloric Acid : In some procedures, hydrochloric acid is used to drive the reaction. chemicalbook.comgoogle.com

Phosphoric Acid : The use of phosphoric acid in a buffered solution has also been reported as an effective method. wikipedia.orgchemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity of this compound is critically dependent on the careful control of reaction parameters.

The pH of the reaction medium is a crucial factor. Because the ester group is susceptible to hydrolysis, maintaining an optimal pH is essential to prevent degradation of the product. wikipedia.org Research indicates that the reaction should be conducted at a pH of approximately 4.5. wikipedia.org Conducting the synthesis in a buffered phosphoric acid solution can lead to almost quantitative yields, highlighting the importance of a stable acidic environment. wikipedia.org The pH also plays a role in the isolation of the product; the compound can exist as a salt or a free oxime, and the form can be controlled by adjusting the pH. For instance, acidification to a pH of around 2 is used to isolate the free oxime from its salt. google.com

Temperature management is vital for the successful synthesis of this compound. One reported procedure specifies warming the reaction mixture to 40°C after the initial addition of reagents at room temperature. chemicalbook.com Another protocol suggests a broader temperature range of 10°C to 80°C, with a preferred range of 30°C to 60°C to ensure optimal reaction rates while minimizing side reactions. google.com Consistent and efficient stirring is also imperative throughout the reaction to ensure proper mixing of the reactants, particularly in multiphasic systems, which facilitates the in situ generation of nitrous acid and its subsequent reaction with ethyl cyanoacetate. prepchem.comchemicalbook.com

Advanced Purification and Characterization Techniques in Synthetic Protocols

Following the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and inorganic salts. Common purification strategies involve a combination of extraction and recrystallization or chromatography.

A typical purification protocol involves extracting the product from the aqueous reaction mixture using an organic solvent like diethyl ether. prepchem.comchemicalbook.com The combined organic layers are then dried over an anhydrous salt such as sodium sulfate (B86663) and concentrated under vacuum. prepchem.comchemicalbook.com Further purification can be achieved through:

Recrystallization : The solid residue can be recrystallized from solvents such as boiling water, ethanol, or ethyl acetate (B1210297) to obtain a product with high purity. wikipedia.orgprepchem.com

Column Chromatography : For a higher degree of purification, the crude product can be purified by column chromatography on silica (B1680970) gel. chemicalbook.com

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

TechniqueObservationReference
Melting Point 130-134 °C acs.org
¹H NMR Signals corresponding to the ethyl group protons (a triplet and a quartet) are observed. chemicalbook.comacs.org
¹³C NMR Signals confirming the carbon skeleton of the molecule are present. acs.org
Thin-Layer Chromatography (TLC) A specific Rf value (e.g., 0.40 in a 4:6 EtOAc/hexane system) indicates the presence of the compound. acs.org

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and safer synthetic routes. For this compound, this includes using safer reagents and exploring alternative energy sources.

One of the most significant green aspects of using this compound (Oxyma) is its role as a safer alternative to other peptide coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to have explosive properties. wikipedia.orgresearchgate.net Oxyma exhibits markedly slowed thermal decomposition, making it a safer choice in peptide synthesis. wikipedia.orgresearchgate.net

Furthermore, research into related syntheses suggests potential green methodologies. The use of heteropoly acids as catalysts for the synthesis of the precursor, ethyl cyanoacetate, is considered a greener approach due to the catalyst's high activity, stability, and reduced environmental pollution compared to traditional mineral acids. e3s-conferences.org Additionally, techniques such as microwave irradiation and ultrasound activation have been successfully applied to other reactions involving ethyl cyanoacetate, significantly reducing reaction times, which is a key principle of green chemistry. kau.edu.sa The development of one-pot protocols and the use of recyclable reagents in reactions involving derivatives of this compound also point towards more sustainable and efficient chemical processes. organic-chemistry.org

Mechanistic Insights into the Reactivity and Action of Ethyl 2 Cyano 2 Hydroxyimino Acetate

Role in Carbodiimide-Mediated Amide Bond Formation

In peptide synthesis, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used to activate carboxylic acids for reaction with amines. wikipedia.orgwikipedia.org However, the direct reaction between the activated carboxylic acid and the amine can be slow and prone to side reactions. This is where Ethyl 2-cyano-2-(hydroxyimino)acetate plays a pivotal role as an additive.

The reaction of a carboxylic acid with a carbodiimide (B86325) initially forms a highly reactive O-acylisourea intermediate. nih.govnih.gov This intermediate is the primary species that acylates the amine to form the desired amide bond. nih.gov

The formation of the O-acylisourea intermediate is a critical first step in carbodiimide-mediated amide bond formation. nih.govnih.gov This intermediate is highly reactive but also unstable, making it susceptible to undesirable side reactions. nih.govresearchgate.netresearchgate.net One major side reaction is its rearrangement to a stable and unreactive N-acylurea, which halts the desired amide bond formation. wikipedia.orgnih.govnih.govnih.gov This rearrangement is a significant issue, particularly in dipolar aprotic solvents like N,N-dimethylformamide (DMF), which are commonly used in solid-phase peptide synthesis. nih.gov

Another challenge with the O-acylisourea intermediate is its potential to form an oxazolone (B7731731), which is less reactive and highly susceptible to racemization. nih.govnih.gov The elusive nature of the O-acylisourea intermediate is due to its potential for reversible formation, which can limit its concentration, and its rapid conversion to the more stable N-acylurea. nih.gov

To circumvent the issues associated with the unstable O-acylisourea intermediate, additives like this compound (Oxyma) are introduced. Oxyma rapidly reacts with the O-acylisourea to generate a more stable and still highly reactive active ester, the Oxyma ester. nih.govacs.org While the O-acylisourea is technically more reactive than the resulting active ester, the latter's increased stability is key to preventing the formation of inactive byproducts and minimizing racemization. nih.govacs.org

The effectiveness of the Oxyma ester is tied to the fact that it is a better leaving group, facilitating the nucleophilic attack by the amine to form the peptide bond. The use of Oxyma and its derivatives has been shown to lead to higher yields and cleaner reactions compared to using carbodiimides alone. sigmaaldrich.com

The acidity of the coupling additive, as indicated by its pKa value, is a critical factor influencing its effectiveness. nih.gov this compound has a pKa of 4.60, which is comparable to that of the commonly used additive 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.orgnih.gov This acidity plays a crucial role in neutralizing the basicity of the carbodiimide and suppressing base-catalyzed side reactions, most notably racemization. wikipedia.org

The pKa of the additive directly impacts the reactivity of the active ester it forms. nih.gov A lower pKa generally leads to a more reactive active ester. sigmaaldrich.com The electron-withdrawing cyano and ester groups adjacent to the oxime functionality in Oxyma contribute to its acidity. researchgate.net This acidity allows it to act as an efficient proton source, which is important for the proton transfer dynamics within the reaction system, ultimately facilitating the smooth formation of the amide bond.

AdditivepKa ValueReference(s)
This compound (Oxyma)4.60 wikipedia.orgnih.gov
1-hydroxybenzotriazole (HOBt)4.60 nih.gov
1-hydroxy-7-azabenzotriazole (B21763) (HOAt)3.28 nih.gov

Stereochemical Integrity and Racemization Suppression Mechanisms

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the amino acids. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of undesired diastereomeric peptides, which are often difficult to separate and can have altered biological activity. nih.gov this compound is highly effective in suppressing racemization through several mechanistic pathways. researchgate.netcapes.gov.br

One of the primary pathways for racemization in peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. nih.govnih.govnih.gov This intermediate is formed from the activated amino acid and is prone to tautomerization, which leads to the loss of stereochemical information at the α-carbon. The subsequent reaction of the racemized oxazolone with an amine yields a racemic peptide product.

The presence of this compound effectively intercepts the highly reactive O-acylisourea intermediate before it can cyclize to form the oxazolone. nih.govresearchgate.net By rapidly forming the more stable Oxyma active ester, the concentration of the species that leads to oxazolone formation is significantly reduced, thereby preserving the chirality of the amino acid. researchgate.netacs.org

Epimerization can be influenced by several factors, including the type of coupling reagent, solvent, and the presence of base. nih.govu-tokyo.ac.jp Polar solvents, for instance, can increase the rate of epimerization. u-tokyo.ac.jp this compound helps to mitigate these pathways. Its acidic nature helps to control the basicity of the reaction medium, which is a key factor in catalyzing epimerization. wikipedia.orgnih.gov

Studies have demonstrated that using Oxyma in conjunction with carbodiimides significantly reduces the level of racemization compared to using other additives or no additive at all. nih.gov For example, in the coupling of Z-L-Phg-OH and H-L-Pro-NH2, the use of Oxyma with DIC in DMF resulted in only 1.1% of the racemized product, whereas using HOBt under the same conditions yielded 9.3% of the undesired diastereomer. nih.gov The ability of Oxyma and its derivatives to provide racemization-free synthesis of peptides, amides, and other compounds has been a significant advancement in the field. acs.orgorganic-chemistry.orgnih.gov

Role of Hydroxyimino Group Tautomerism in Reactivity and Stability

The reactivity and stability of this compound, commonly known as Oxyma, are significantly influenced by the tautomerism of its hydroxyimino group. This functional group can exist in equilibrium between the more stable oxime form and a less stable, but more reactive, nitroso or nitrone tautomer. rsc.orgstackexchange.comyoutube.com The transformation between these forms involves the migration of a proton from the oxygen atom to the carbon or nitrogen atom, a process that can be catalyzed by acids or bases. youtube.comyoutube.com

The oxime form (C=N-OH) is generally more stable than the corresponding nitroso form (CH-N=O). stackexchange.comyoutube.com This stability is attributed to the greater difference in electronegativity between carbon (2.55) and nitrogen (3.04) compared to that between nitrogen (3.04) and oxygen (3.44), which results in a stronger C=N double bond. stackexchange.com However, the presence of the electron-withdrawing cyano and ethyl ester groups on the same carbon atom in this compound influences the electron distribution and can affect the tautomeric equilibrium.

Despite its lower concentration at equilibrium, the nitroso/nitrone tautomer plays a crucial role in the reactivity of the molecule. rsc.org Computational studies on similar oxime systems have shown that reactions, such as nucleophilic additions, can proceed through the less stable but more reactive tautomeric form. rsc.org For instance, the nitrone tautomer can act as a potent intermediate in reactions where the oxime itself is unreactive. The isomerization to the nitrone form can be a bimolecular process, involving two molecules of the oxime, rather than a simple intramolecular hydrogen shift. rsc.org The ability of the hydroxyimino group to tautomerize is a key factor in its function as a coupling additive in peptide synthesis, where it facilitates the formation of an active ester intermediate, enhancing the rate and efficiency of amide bond formation while suppressing side reactions. researchgate.netcymitquimica.com

Table 1: Tautomeric Forms of the Hydroxyimino Group

TautomerStructureRelative StabilityRole in Reactivity
OximeC=N-OHMore StableGround state, reservoir for the reactive form
Nitroso/NitroneCH-N=O / C=N⁺(H)-O⁻Less StableMore reactive, participates in nucleophilic additions

Side Reaction Analysis and Mitigation Strategies

In chemical processes utilizing this compound, particularly in peptide synthesis, the potential for side reactions necessitates careful control of reaction conditions. Understanding the mechanisms of these side reactions is crucial for developing effective mitigation strategies.

Suppression of Symmetrical Anhydride (B1165640) Formation

During activation of carboxylic acids for coupling reactions, the formation of a symmetrical anhydride can occur as a competing side reaction. This is particularly relevant when using activating agents in the presence of a carboxylate. In systems analogous to those using this compound derivatives, a proposed mechanism involves the initial formation of a mixed anhydride. acs.org Subsequently, a second molecule of the carboxylate can react with this mixed anhydride intermediate. acs.org This nucleophilic acyl substitution reaction displaces the activating group to form a symmetrical anhydride of the substrate acid. acs.orglibretexts.org

The formation of this symmetrical anhydride can be problematic as it consumes two equivalents of the carboxylic acid for what is often a less reactive acylating species compared to the intended active ester.

Mitigation Strategies:

Stoichiometry Control: Careful control of the stoichiometry of the coupling reagents can minimize the presence of excess carboxylate available to form the symmetrical anhydride.

Order of Addition: Adding the carboxylic acid slowly to a mixture of the coupling agent and this compound can maintain a low concentration of the free carboxylate, favoring the formation of the desired active ester.

Solvent Choice: The choice of solvent can influence the relative rates of the desired reaction and side reactions. Non-polar aprotic solvents may be preferred.

Prevention of 2,5-Diketopiperazine Formation

The formation of 2,5-diketopiperazines (DKPs) is a significant side reaction in peptide synthesis, especially during the coupling of the third amino acid to a dipeptide sequence. acs.orgnih.gov This intramolecular cyclization occurs when the deprotected N-terminal amino group of a dipeptidyl-resin nucleophilically attacks the ester linkage that anchors the peptide to the solid support, cleaving the dipeptide from the resin as a stable DKP. nih.govnih.gov Sequences containing proline or glycine (B1666218) at the C-terminal position of the dipeptide are particularly susceptible to this side reaction. nih.govnih.gov

This compound (Oxyma) is employed as an additive with coupling reagents like carbodiimides precisely to mitigate such side reactions. researchgate.netresearchgate.net Its role is not to directly interact with the DKP, but to accelerate the rate of the desired intermolecular peptide bond formation. By facilitating the rapid creation of a highly reactive O-acylisourea active ester, the free N-terminal amine of the incoming amino acid is acylated before it can undergo intramolecular cyclization. researchgate.net

Mitigation Strategies in Peptide Synthesis:

Use of Additives: Employing additives like this compound (Oxyma) or derivatives of 1-hydroxybenzotriazole (HOBt) accelerates coupling and suppresses racemization, thereby minimizing the time the reactive dipeptide is vulnerable to cyclization. researchgate.netresearchgate.net

Mild Deprotection Conditions: Using milder basic conditions for the removal of the Fmoc protecting group can reduce the rate of DKP formation. nih.gov

Dipeptide Coupling: For particularly problematic sequences, the pre-formed dipeptide can be coupled to the growing peptide chain, bypassing the vulnerable dipeptidyl-resin intermediate altogether. nih.govrsc.org

Simultaneous Deprotection/Coupling: Procedures where the deprotection and subsequent acylation occur simultaneously can "trap" the reactive N-terminal amine before it can cyclize. rsc.org

Understanding Hydrogen Cyanide Generation in Specific Reaction Conditions

A significant safety concern has been identified regarding the use of this compound (Oxyma) in combination with carbodiimides like N,N'-diisopropylcarbodiimide (DIC), a common pairing for amino acid activation. nih.govresearchgate.netx-mol.com Under ambient conditions in solvents such as N,N-dimethylformamide (DMF), this combination can react to generate highly toxic hydrogen cyanide (HCN) gas. researchgate.netx-mol.com The evolution of HCN can persist even after the primary coupling reaction is complete if excess Oxyma and DIC are present. x-mol.com

Computational and experimental studies have been conducted to elucidate the mechanism of HCN generation. nih.govresearchgate.net The reaction is believed to proceed through the formation of an initial adduct between Oxyma and DIC. This adduct is unstable and undergoes subsequent decomposition.

Two primary pathways for the decomposition of the Oxyma/DIC adduct have been proposed: nih.gov

Pathway 1 (Kinetically Favored): This mechanism involves an intramolecular nucleophilic attack by the sp²-hybridized nitrogen of the isourea moiety on the electrophilic carbon of the oxime group. Subsequent rearrangement and fragmentation of the resulting cyclic intermediate leads to the elimination of hydrogen cyanide and the formation of a stable cyclic byproduct. nih.gov Computational studies based on activation energies (ΔG‡obs) support this as the more favorable kinetic pathway. nih.gov

Pathway 2: An alternative mechanism involves the nucleophilic attack of the same sp²-nitrogen at the cyano-group carbon. While plausible, this pathway is calculated to have a higher activation energy barrier and is therefore less likely to be the primary route for HCN formation. nih.gov

Evidence for the proposed mechanisms has been gathered through NMR spectroscopy and LC-HRMS, which have helped to identify the intermediates and final byproducts of the reaction. researchgate.net

The generation of hydrogen cyanide, a potent and rapidly acting poison, has severe implications for process safety and the environment. gasdetection.comgasdetection.comcdc.gov

Process Safety Implications:

High Toxicity: HCN is extremely toxic via inhalation, ingestion, or dermal contact, interfering with cellular respiration. gasdetection.comgasdetection.com This poses a serious and potentially lethal hazard to laboratory personnel and chemical plant operators. researchgate.neticheme.org

Explosion Hazard: HCN is flammable and can form explosive mixtures in the air. cdc.govicheme.org Its polymerization can be rapid and exothermic, potentially leading to a runaway reaction and explosion, especially under basic conditions or upon heating. cdc.govicheme.org

Process Control: The unintended production of a toxic and explosive gas requires stringent engineering controls, including robust ventilation, continuous air monitoring, and emergency response plans. gasdetection.com The choice of solvent has been found to influence the amount of HCN produced, offering a potential route for suppression. researchgate.net

Environmental Implications:

Atmospheric Pollution: HCN released into the atmosphere is a pollutant. nih.gov While it has a relatively long atmospheric half-life of 1 to 3 years, its primary impact is its immediate toxicity. www.gov.uk Industrial processes are a known source of environmental cyanide. nih.govwww.gov.uk

Waste Stream Contamination: Reaction mixtures and waste streams will be contaminated with HCN and other cyanide-containing byproducts, requiring specialized waste treatment and disposal protocols to prevent environmental contamination.

Regulatory Compliance: The generation of HCN necessitates adherence to strict workplace exposure limits and environmental discharge regulations, adding complexity and cost to the chemical process. gasdetection.comconcawe.eu

Applications of Ethyl 2 Cyano 2 Hydroxyimino Acetate As a Coupling Additive in Organic Synthesis

Peptide Synthesis Methodologies

Oxyma's most significant impact has been in the field of peptide synthesis, where maintaining the stereochemical integrity of amino acids is paramount. It is employed in conjunction with coupling reagents like carbodiimides to facilitate the formation of peptide bonds.

Solution-Phase Peptide Synthesis (SPPS) Applications

In solution-phase peptide synthesis, Oxyma has demonstrated remarkable efficacy in both suppressing racemization and achieving high coupling efficiency. oup.comoup.com It is often used with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). Studies have shown that when paired with tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), Oxyma provides impressive results in terms of minimizing the loss of stereochemical integrity. oup.com

A notable application is the synthesis of the pentapeptide Leu-enkephalin using a Boc-based strategy in solution, where Oxyma was used effectively in stepwise elongation. oup.com Furthermore, research on model peptide fragments has provided quantitative data on its performance. For instance, in the segment coupling of Z-Gly-Phe-OH to H-Pro-NH2, the use of Oxyma resulted in high yields and optical purity. oup.com

Model Peptide Synthesis (Solution-Phase)Coupling AdditiveYield (%)Racemization (% DL-isomer)
Z-Phe-Val-Pro-NH₂HOBt8511.2
Z-Phe-Val-Pro-NH₂HOAt932.7
Z-Phe-Val-Pro-NH₂ Oxyma 94 3.1
Z-Gly-Phe-Val-OMeHOBt828.5
Z-Gly-Phe-Val-OMeHOAt903.2
Z-Gly-Phe-Val-OMe Oxyma 92 3.5

Data sourced from studies on the formation of various peptide fragments in solution phase, highlighting the comparative performance of Oxyma. oup.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Oxyma is extensively used in both manual and automated solid-phase peptide synthesis (SPPS), where its performance is often superior to HOBt and comparable to, or even better than, HOAt. researchgate.net Its high solubility in common SPPS solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) makes it a versatile additive. cymitquimica.com In high-efficiency solid-phase peptide synthesis (HE-SPPS), the combination of DIC and Oxyma is favored because it is tolerant to elevated temperatures, which can accelerate synthesis times. researchgate.net

The utility of Oxyma extends to greener chemistry approaches as well. For instance, the DIC/Oxyma combination has been found to be highly effective in solvents like 2-Methyltetrahydrofuran (2-MeTHF), a more environmentally friendly alternative to traditional solvents. ub.edu Furthermore, Oxyma is a crucial component in aqueous solid-phase peptide synthesis (ASPPS), where it is used as an additive with water-soluble carbodiimides like EDC·HCl to ensure efficient coupling in aqueous media. rsc.orgresearchgate.net

Stepwise and Segment Coupling Efficiencies

Research has confirmed the effectiveness of Oxyma in both stepwise elongation and the coupling of larger peptide segments. oup.comoup.com In the stepwise synthesis of Leu-enkephalin, Boc-protected amino acids were sequentially added using a TFFH/Oxyma activation strategy, demonstrating its reliability in building a peptide chain one residue at a time. oup.com

For segment coupling, a strategy often employed for the synthesis of large proteins, Oxyma also performs admirably. In a model study involving the coupling of the dipeptide Z-Gly-Phe-OH to H-Pro-NH2, the use of Oxyma as an additive led to a high yield and low racemization of the resulting tripeptide. oup.com This demonstrates its utility in joining pre-synthesized peptide fragments, a critical step in the convergent synthesis of complex polypeptides.

Performance in Challenging Peptide Sequences

The synthesis of certain peptide sequences is notoriously difficult due to factors like steric hindrance or the tendency of the growing peptide chain to aggregate. Oxyma has proven to be particularly effective in these "difficult" or "demanding" couplings. oup.comresearchgate.net

Its ability to enhance coupling efficiency is crucial for overcoming the challenges posed by sterically hindered amino acids. For example, the combination of DIC/Oxyma was found to be the most effective for dissolving and activating Fmoc-Val-OH, a bulky amino acid, for SPPS. acs.org Moreover, derivatives of Oxyma have been successfully employed in the synthesis of complex and aggregation-prone sequences, including fragments of islet amyloid polypeptide, acyl carrier protein, and the Amyloid β peptide. nih.gov The use of DIC/Oxyma was also identified as the optimal coupling reagent combination for the synthesis of Aib-enkephalin on a ChemMatrix resin using 2-MeTHF as a solvent. ub.edu

Challenging Peptide SynthesizedSynthesis MethodCoupling SystemKey Finding
Islet Amyloid Polypeptide (22-27) fragmentSPPSo-NosylOXY (Oxyma derivative)Successful synthesis of a difficult sequence. nih.gov
Acyl Carrier Protein (65-74) fragmentSPPSo-NosylOXY (Oxyma derivative)Demonstrated remarkable improvement in reaction time and yield. nih.gov
Amyloid β (39-42) peptideSolution-Phaseo-NosylOXY (Oxyma derivative)Achieved synthesis with retention of stereochemistry. nih.gov
Aib-enkephalinSPPSDIC/Oxyma in 2-MeTHFMinimized the formation of by-products compared to traditional solvents. ub.edu
(65-74)Acyl Carrier Protein (ACP)HE-SPPSDIC/OxymaAccomplished with 93% purity in only 44 minutes. researchgate.net
(1-42)β-AmyloidHE-SPPSDIC/OxymaAchieved 72% purity in 229 minutes. researchgate.net

Broader Amide Bond Formations Beyond Peptides

The utility of Ethyl 2-cyano-2-(hydroxyimino)acetate is not confined to peptide chemistry. It is also a valuable reagent for the formation of general amide bonds in a variety of organic molecules.

General Amidation Reactions

Oxyma is employed as an additive in carbodiimide-mediated amidation reactions to produce a wide range of amides with high yields and purity. researchgate.net The mechanism involves the in-situ formation of an Oxyma-activated ester, which is highly reactive towards amines. This methodology has been applied to the synthesis of conjugates, such as the coupling of a drug molecule to a protein carrier. researchgate.net

Furthermore, derivatives of Oxyma have been developed to act as standalone coupling reagents for racemization-free amidation. acs.org These modified reagents facilitate the reaction between equimolar amounts of a carboxylic acid and an amine, simplifying the purification process. The applications extend to the synthesis of hydroxamic acids and ureas from carboxylic acids via a Lossen rearrangement mediated by an Oxyma-derived reagent, highlighting the versatility of this compound's scaffold in promoting diverse chemical transformations. nih.govacs.org

Synthesis of Specific Amide Scaffolds (e.g., Weinreb Amides, Oligobenzamides)

The synthesis of specialized amide structures is critical in medicinal chemistry and materials science. While this compound (Oxyma) is a premier additive for general amide and peptide bond formation, its application and that of its derivatives in creating specific amide scaffolds like Weinreb amides is an area of focused research. highfine.comresearchgate.net

Weinreb Amides:

Weinreb amides (N-methoxy-N-methylamides) are valuable intermediates because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. The synthesis of these amides typically involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.

Derivatives of Oxyma have proven effective in the synthesis of hydroxamates, a broader class of compounds to which Weinreb amides belong. For instance, the coupling reagent ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which is prepared from Oxyma, facilitates the synthesis of hydroxamates from carboxylic acids. organic-chemistry.orgnih.gov This process generates byproducts that can be recovered and recycled to regenerate the coupling reagent, highlighting an environmentally conscious and cost-effective approach. nih.gov Similarly, another derivative, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), is used to prepare hydroxamic acids from carboxylic acids and hydroxylamine (B1172632) hydrochloride. organic-chemistry.org While these examples establish the utility of Oxyma-based reagents for general hydroxamate synthesis, their specific and direct application for the high-yield synthesis of N-methoxy-N-methyl Weinreb amides is an area requiring further detailed investigation in the literature.

Oligobenzamides:

There is no information available in the reviewed scientific literature regarding the application of this compound or its derivatives for the synthesis of oligobenzamides.

Esterification and Thioesterification Reactions

Oxyma-based reagents have been ingeniously adapted for esterification and thioesterification reactions, offering racemization-free and efficient methods for creating these crucial linkages.

A notable example is the development of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) , a modified Yamaguchi reagent synthesized from Oxyma. nih.govnih.gov This reagent has been successfully applied to the racemization-free synthesis of esters and thioesters. nih.gov The reaction proceeds by activating a carboxylic acid with TCBOXY, followed by the addition of an alcohol or thiol. The process is notable for its mild conditions and the recyclability of the Oxyma byproduct. nih.gov

Another effective reagent derived from Oxyma is ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . This compound serves as a recyclable coupling agent for the synthesis of esters, alongside its applications in forming amides and peptides. nih.gov The use of these Oxyma derivatives represents a significant advancement, avoiding the often cumbersome and wasteful methods associated with traditional coupling reagents. nih.gov

The table below summarizes the yields obtained for esterification reactions using the TCBOXY reagent, demonstrating its efficiency with various substrates. nih.gov

Carboxylic AcidAlcohol/ThiolProductYield (%)
Boc-L-Phe-OHBenzyl alcoholBoc-L-Phe-OBn94%
Boc-L-Pro-OHBenzyl alcoholBoc-L-Pro-OBn92%
Z-L-Val-OHBenzyl alcoholZ-L-Val-OBn93%
Boc-L-Phe-OHThiophenolBoc-L-Phe-SPh90%

Data sourced from research on TCBOXY as a modified Yamaguchi reagent. nih.gov

Synthesis of Hydroxamic Acids and Ureas via Lossen Rearrangement Pathways

A sophisticated application of Oxyma derivatives involves a one-pot, racemization-free synthesis of hydroxamic acids and ureas, proceeding through a Lossen rearrangement. This pathway utilizes ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) , a reagent synthesized from Oxyma. organic-chemistry.orgorganic-chemistry.org

The process occurs in two main stages within a single pot:

Hydroxamic Acid Formation: A carboxylic acid is first activated with 4-NBsOXY, followed by reaction with hydroxylamine hydrochloride to generate the corresponding hydroxamic acid. organic-chemistry.org

Lossen Rearrangement and Urea (B33335) Synthesis: The same reagent, 4-NBsOXY, then promotes the Lossen rearrangement of the in situ-generated hydroxamic acid. This rearrangement produces a highly reactive isocyanate intermediate. Subsequent addition of a primary or secondary amine traps the isocyanate, yielding the final urea product. organic-chemistry.orgorganic-chemistry.org

This method is highly efficient, with yields for the conversion of carboxylic acids to ureas typically ranging from 70–92%. organic-chemistry.org A key advantage of this protocol is its compatibility with common N-protecting groups such as Boc, Fmoc, and Cbz, preserving chiral integrity throughout the reaction sequence. organic-chemistry.orgorganic-chemistry.org Furthermore, the byproducts of the reaction, Oxyma and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled, rendering the method both cost-effective and environmentally sustainable. organic-chemistry.org

The table below presents the results for the one-pot synthesis of various ureas from carboxylic acids using the 4-NBsOXY-mediated Lossen rearrangement. organic-chemistry.org

Carboxylic AcidAmineProduct UreaYield (%)
Boc-Phe-OHBenzylamineBoc-Phe-NH-CONHBn92%
Z-Val-OHAnilineZ-Val-NH-CONHPh89%
Boc-Ala-OHBenzylamineBoc-Ala-NH-CONHBn91%
Z-Phe-OHCyclohexylamineZ-Phe-NH-CONHCy90%
IbuprofenBenzylamineIbuprofen-derived urea85%

Data sourced from studies on 4-NBsOXY-mediated Lossen rearrangement. organic-chemistry.org

This synthetic strategy showcases the versatility of Oxyma-based chemistry, enabling the efficient construction of complex molecules like ureas and hydroxamic acids under mild, racemization-free conditions.

Advanced Derivatives and Modified Reagents Based on Ethyl 2 Cyano 2 Hydroxyimino Acetate

Classification and Characterization of Derivative Classes

The versatility of the Oxyma core has led to the creation of several distinct classes of coupling reagents, primarily categorized as onium salts (aminium, uronium, phosphonium) and activated esters (sulfonates). These derivatives transform Oxyma from a passive additive into a standalone reagent that directly activates the carboxylic acid for amidation.

Aminium and Uronium Salts of Oxyma

Aminium and uronium salts represent a major class of coupling reagents derived from N-hydroxy compounds. While benzotriazole-based versions like HBTU and HATU have been widely used, the development of Oxyma-based analogues offers a safer and often more efficient alternative. sci-hub.senih.gov

One of the most prominent examples is (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526), known as COMU . sci-hub.se It is considered a greener coupling reagent by the ACS Green Chemistry Institute Pharmaceutical Roundtable. sci-hub.se However, a significant drawback of COMU is its poor hydrolytic stability in DMF, a common solvent for peptide synthesis. sci-hub.se

To address stability and performance, other uronium salts based on Oxyma derivatives have been developed. For instance, TOMBU and COMBU were derived from Oxyma-B, a related oxime. nih.gov These reagents were found to be more stable in DMF than COMU. nih.gov In performance tests, they showed less racemization and higher coupling yields than HBTU, although they were slightly less effective than COMU. nih.gov The stability of these uronium salts is a key characteristic, with aminium salts generally showing greater stability than their uronium counterparts. nih.gov

Table 1: Stability and Performance of Selected Uronium Salts

Data sourced from reference nih.gov.

Phosphonium (B103445) Salts of Oxyma

Phosphonium salts represent another important class of standalone coupling reagents derived from Oxyma. rsc.org The synthesis of these reagents involves reacting the potassium salt of Oxyma with a suitable phosphonium halide, such as PyBroP. luxembourg-bio.com This method yields powerful coupling agents that exhibit excellent performance in peptide synthesis. luxembourg-bio.comrsc.org

Two notable examples are PyOxP (O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl)phosphonium hexafluorophosphate) and its tetrafluoroborate (B81430) analog, PyOxB . luxembourg-bio.comrsc.org Research has demonstrated several advantages of these reagents over their benzotriazole-based counterparts:

Higher Capacity to Suppress Racemization : In various peptide model systems, both PyOxP and PyOxB showed a superior ability to minimize racemization compared to benzotriazole-based reagents. luxembourg-bio.comrsc.org

Enhanced Solubility : They exhibit improved solubility in common synthesis solvents like DMF and dichloromethane (B109758) (DCM). luxembourg-bio.comrsc.org

Excellent Stability and Efficiency : The hexafluorophosphate salt, PyOxP, combines high stability with exceptional efficiency, proving effective in the challenging assembly of peptides containing consecutive sterically hindered Aib (α-aminoisobutyric acid) residues. rsc.org

Superior Performance in Cyclization : In cyclization models, PyOxP yielded a higher percentage of the desired cyclic product compared to other potent phosphonium salts. rsc.org

Table 2: Racemization Data for Z-Phe-Val-Pro-NH₂ Synthesis in Solution

Data from a [2+1] segment coupling model in DMF, sourced from reference luxembourg-bio.com. LDL (%) represents the percentage of the undesired diastereomer.

Sulfonate Esters of Oxyma

Sulfonate esters of Oxyma are a class of coupling reagents where the hydroxyl group of the oxime is esterified with a sulfonic acid. nih.gov This modification creates a highly effective leaving group, resulting in efficient coupling reagents that serve as excellent alternatives to benzotriazole (B28993) sulfonate esters. nih.govluxembourg-bio.com A key advantage of these reagents is their enhanced safety profile, as Oxyma and its derivatives can be handled with considerably lower risk than the potentially explosive benzotriazoles. nih.gov

Examples of this class include ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate (NpsOXY) and ethyl 2-cyano-2-(tosyloxyimino)acetate (TsOXY). nih.gov These reagents have demonstrated high efficiency in suppressing racemization and promoting effective coupling, with performance showing an improvement in yield and comparable optical purity relative to analogues derived from HOBt and HOAt. nih.gov

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, or 4-NBsOXY , is a notable sulfonate ester derivative of Oxyma. It has proven to be a versatile and recyclable reagent, particularly for the synthesis of hydroxamic acids and ureas. organic-chemistry.orgnih.gov

The reagent facilitates a one-pot, racemization-free synthesis where a carboxylic acid is first converted to a hydroxamic acid. organic-chemistry.orgnih.gov Subsequently, in the presence of an amine, 4-NBsOXY promotes a Lossen rearrangement of the hydroxamic acid to form an isocyanate, which is then trapped by the amine to yield the corresponding urea (B33335). organic-chemistry.orgresearchgate.net

Key features of the 4-NBsOXY methodology include:

Mild Reaction Conditions : The reactions proceed smoothly, yielding good results without requiring harsh conditions. nih.govresearchgate.net

High Compatibility : The process is compatible with common N-protecting groups used in peptide synthesis, such as Boc, Fmoc, and Cbz. organic-chemistry.orgresearchgate.net

Racemization-Free Synthesis : The method effectively preserves the chiral integrity of the starting materials. organic-chemistry.orgnih.gov

Recyclability : A significant advantage is that the byproducts of the reaction, Oxyma and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled to regenerate the 4-NBsOXY reagent, aligning with the principles of green and cost-effective chemistry. nih.govresearchgate.net

Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate, or o-NosylOXY , is the ortho-substituted isomer and the first member of a new generation of recyclable coupling reagents. acs.orgfigshare.com Its primary advantage lies in its environmentally friendly and cost-effective nature, as its byproducts, Oxyma and 2-nitrobenzenesulfonic acid, can be readily recovered and reused to synthesize the reagent again. acs.orgorganic-chemistry.org

o-NosylOXY has demonstrated remarkable efficiency and versatility in various condensation reactions, including the synthesis of amides, esters, hydroxamates, and peptides. acs.orgorganic-chemistry.org It has shown notable improvements in reaction time, yield, and the preservation of stereochemistry. acs.orgresearchgate.net Its utility has been proven in both solution-phase strategies and solid-phase peptide synthesis (SPPS), even for notoriously difficult sequences such as fragments of the islet amyloid polypeptide (IAPP) and acyl carrier protein (ACP). acs.orgresearchgate.net Mechanistic studies indicate that pre-activating the carboxylic acid with o-NosylOXY prevents side reactions and ensures high yields without detectable racemization. organic-chemistry.org

Naphthalen-2-ylsulfonyloxyimino)acetate (NpsOXY) and Tosyloxyimino)acetate (TsOXY)

NpsOXY and TsOXY are part of a class of cyano oximino sulfonate esters derived from Oxyma. Research into these compounds has explored their synthesis, characterization, and potential applications. acs.org The core concept involves the modification of the hydroxyl group of the oxime to create a sulfonate ester, which can influence the reagent's reactivity and performance as a leaving group in coupling reactions.

Detailed Research Findings: A study focused on the synthesis and characterization of novel cyano oximino sulfonate esters, including tosyl (Ts) and naphthylsulfonyl (Nps) derivatives. acs.org These compounds are synthesized by reacting Oxyma with the corresponding sulfonyl chloride, such as p-toluenesulfonyl chloride for TsOXY or naphthalen-2-sulfonyl chloride for NpsOXY, typically in the presence of a base. The resulting sulfonate esters have been evaluated for their chemical properties and potential activities. acs.org While primarily investigated for their anti-proliferative activities, the chemistry underlying their synthesis provides a basis for their potential application as activating agents in peptide synthesis, analogous to other activated Oxyma derivatives. acs.org The electron-withdrawing nature of the sulfonyl groups is expected to create a good leaving group, a key characteristic for an effective coupling additive.

CompoundAbbreviationPrecursors
Naphthalen-2-ylsulfonyloxyimino)acetateNpsOXYOxyma, Naphthalen-2-sulfonyl chloride
Tosyloxyimino)acetateTsOXYOxyma, p-Toluenesulfonyl chloride

Benzoate Esters of Oxyma

Benzoate esters of Oxyma represent another class of modified reagents designed to act as coupling agents. By esterifying the oxime's hydroxyl group with a substituted benzoic acid, new reagents with tailored properties for specific applications in synthesis can be created.

TCBOXY is a modified Yamaguchi reagent developed for enantioselective esterification, amidation, and peptide synthesis. acs.orgnih.gov The Yamaguchi esterification traditionally involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then reacts with an alcohol. wikipedia.org However, traditional Yamaguchi reagents are not typically used for peptide synthesis due to significant racemization. researchgate.net TCBOXY was designed to overcome this limitation by incorporating the Oxyma moiety, providing a racemization-suppressing alternative. acs.orgnih.gov

Detailed Research Findings: TCBOXY is synthesized in a single step by reacting Oxyma with 2,4,6-trichlorobenzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.org This reagent has proven effective for racemization-free peptide bond formation in both solution-phase (using dichloromethane) and solid-phase peptide synthesis (SPPS) (using dimethylformamide). acs.orgnih.gov During the coupling reaction, TCBOXY activates a carboxylic acid to form a mixed anhydride. This intermediate is highly reactive towards amines, leading to the formation of the desired amide bond. researchgate.net The byproducts of the reaction are 2,4,6-trichlorobenzoic acid and Oxyma, both of which are acidic and can be easily removed by a simple basic workup, rendering the product pure without the need for extensive chromatography. acs.orgresearchgate.net Furthermore, these byproducts can be recovered and recycled to regenerate the TCBOXY reagent, making the process more environmentally friendly. acs.orgresearchgate.net TCBOXY has been successfully used to synthesize oligopeptides, including segments of Gramicidin A, B, and C, on a solid support. acs.org

ApplicationSynthesis PhaseKey Features
EsterificationSolutionEnantioselective
ThioesterificationSolutionRacemization-free
AmidationSolutionHigh yield, simple workup
Peptide SynthesisSolution & Solid-PhaseRacemization suppression, recyclable byproducts

Carbonate Derivatives of Oxyma

Carbonate derivatives of Oxyma are a family of stable and easily prepared reagents that have demonstrated high efficiency in both N-protection of amino acids and peptide coupling. nih.gov These compounds function as effective activating agents for carboxylic acids.

Detailed Research Findings: Mixed carbonates based on Oxyma are synthesized and utilized as coupling reagents. nih.gov Studies have examined the rate of active ester formation when these carbonate derivatives are reacted with N-protected amino acids like Fmoc-Val-OH and Fmoc-Phe-OH. nih.gov For instance, when Fmoc-Val-OH was mixed with various oxime carbonate reagents such as EtocOXY, iBuocOXY, AllocOXY, and ZOXY in the presence of pyridine, the maximum formation of the active ester was observed at different time points. nih.gov The activation of the carboxylic acid is believed to proceed through a mixed anhydride-type intermediate, which then reacts with the Oxyma anion to yield the active ester. nih.gov

Carbonate ReagentAmino AcidTime to Max. Active Ester Formation
EtocOXYFmoc-Val-OH4 hours
iBuocOXYFmoc-Val-OH2 hours
AllocOXYFmoc-Val-OH30 minutes
ZOXYFmoc-Val-OH1 hour
iBuocOXYFmoc-Phe-OH1 hour
AllocOXYFmoc-Phe-OH2 hours

Water-Soluble Oxyma Derivatives for Aqueous Media Synthesis

A significant advancement in green chemistry is the development of peptide synthesis methods that can be performed in aqueous media. This requires coupling additives that are soluble and stable in water. Several water-soluble derivatives of Oxyma have been designed and synthesized to meet this need. organic-chemistry.orgnih.gov

Glyceroacetonide-Oxyma is a notable water-soluble Oxyma derivative that has demonstrated remarkable physicochemical properties as a peptide-coupling additive for reactions in water. organic-chemistry.orgnih.govresearchgate.net Its structure incorporates a hydrophilic glycerine-derived moiety protected as an acetonide. nih.gov

Detailed Research Findings: Glyceroacetonide-Oxyma can be synthesized from 2-cyanoacetic acid in a multi-step process. nih.gov It is completely solubilized at 0.1 M concentrations in water at a pH of 8.3. nih.gov This derivative, when used with the water-soluble carbodiimide (B86325) EDCI and sodium bicarbonate (NaHCO₃) in water, enables the synthesis of short to oligopeptides with high yields and excellent purity, and without measurable racemization. organic-chemistry.orgnih.govresearchgate.net A key advantage of this method is the straightforward workup; a simple basic and acidic aqueous wash can effectively remove all reagents and byproducts, yielding only the desired peptide product. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of a wide range of di- and tripeptides, as well as longer oligopeptides up to 18-mers, without requiring chromatographic purification. organic-chemistry.org The hydrophilic-hydrophobic balance of the reagent is crucial for achieving high yields in water-based media. organic-chemistry.org The utility of Glyceroacetonide-Oxyma has also been extended to the synthesis of complex molecules like lipid II-related peptides. organic-chemistry.orgresearchgate.net

FeatureDescriptionReference
Synthesis Prepared from 2-cyanoacetic acid; the key step is a hydroxyimination reaction on a protected glycerol (B35011) ester. nih.gov
Solubility Excellent solubility in aqueous media (0.1 M at pH 8.3). nih.gov
Application Used with EDCI/NaHCO₃ for peptide synthesis in water. organic-chemistry.orgnih.gov
Performance High yields, excellent purity, and no detectable racemization. organic-chemistry.orgnih.govresearchgate.net
Workup Simple aqueous wash removes all byproducts and excess reagents. organic-chemistry.orgnih.gov

New Oxime Additives (e.g., Oxyma-B)

The search for superior coupling additives has led to the development of new oxime structures that deviate from the direct ester or ether modifications of Oxyma. Oxyma-B is a prime example of this innovation. luxembourg-bio.comluxembourg-bio.com

Detailed Research Findings: Oxyma-B, chemically known as 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, is a novel oxime additive derived from 1,3-dimethylbarbituric acid. luxembourg-bio.comresearchgate.net It is readily prepared by the reaction of 1,3-dimethylbarbituric acid with sodium nitrite (B80452) and acetic acid. luxembourg-bio.com Oxyma-B was designed to fine-tune the performance of OxymaPure, notably by removing the ethyl ester group to prevent potential side reactions. luxembourg-bio.com

A key structural feature of Oxyma-B is the orientation of its carbonyl groups, which are positioned to play an assisted basic catalytic role. luxembourg-bio.comnih.gov This enhances the nucleophilicity of the incoming amine during the coupling reaction, an effect also seen in additives like HOAt. luxembourg-bio.comnih.gov Despite having a higher pKa (lower acidity) than OxymaPure, its performance is excellent, particularly in suppressing racemization. nih.gov

Oxyma-B has shown satisfactory solubility in common peptide synthesis solvents like DMF, ACN, and THF. luxembourg-bio.comnih.gov In comparative studies, Oxyma-B proved to be more effective at controlling racemization than OxymaPure and even the highly regarded HOAt in both stepwise and segment coupling models. luxembourg-bio.comoxymapure.com For example, in the synthesis of racemization-prone peptides containing residues like Phenylglycine (Phg), Cysteine (Cys), and Histidine (His), Oxyma-B consistently yields products with lower epimerization. luxembourg-bio.comoxymapure.com It has also performed well in the synthesis of challenging sequences, such as the Aib-enkephalin pentapeptide. luxembourg-bio.comnih.gov However, a potential side reaction involving a Beckmann rearrangement of Oxyma-B mediated by carbodiimides has been identified, which can lower the yield of the target peptide under certain conditions. nih.gov

Comparison MetricOxyma-B PerformanceComparison Additives
**Racemization (Z-Phe-Val-Pro-NH₂) **5.1% D/L HOAt (5.9%), OxymaPure (7.7%), HOBt (14.8%)
Racemization (Fmoc-His(Trt)-OH coupling) 1.0% D/L HOAt (1.9%), OxymaPure (3.0%), HOBt (5.1%)
Racemization (Fmoc-Cys(Trt)-OH coupling) 0.3% D/L HOAt (0.4%), OxymaPure (0.3%), HOBt (0.5%)
Solubility Good in DMF, ACN, THF-
Catalytic Mechanism Assisted basic catalysis by carbonyl groupsSimilar to HOAt

Comparative Efficacy and Selectivity of Derivatives in Complex Syntheses

The development of derivatives from Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, has led to a new generation of coupling reagents with enhanced efficacy and selectivity, particularly in the demanding field of peptide synthesis. researchgate.netwikipedia.org These advanced reagents have been engineered to overcome the limitations of traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which, despite their utility, are known to have explosive properties. researchgate.netwikipedia.org

Oxyma itself has demonstrated a remarkable ability to suppress racemization and exhibits high coupling efficiency, proving superior to HOBt and at least comparable to HOAt in challenging peptide models. researchgate.net Its derivatives often amplify these benefits. For instance, sulfonate esters of Oxyma, such as ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate (NpsOXY) and ethyl 2-cyano-2-(tosyloxyimino)acetate (TsOXY), have been shown to be more efficient alternatives to benzotriazole-based sulfonate esters, offering better suppression of racemization and greater coupling effectiveness. researchgate.net

Another significant class of derivatives includes acyl- and sulfonyl-activated Oxyma reagents. (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a modified Yamaguchi reagent, is designed for racemization-free esterification, amidation, and peptide synthesis. acs.orgresearchgate.net It has been successfully applied in both solution-phase and solid-phase peptide synthesis (SPPS) of oligopeptides. acs.orgresearchgate.net Similarly, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) and ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) have been utilized for the racemization-free synthesis of peptides, amides, and other complex molecules. acs.orgfigshare.comresearchgate.net The use of o-NosylOXY has shown notable improvements in reaction time and yield in the synthesis of difficult peptide sequences, such as the islet amyloid polypeptide (22-27) fragment. researchgate.net

The selectivity of these derivatives is also a key feature. For example, a water-soluble Oxyma derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-cyano-2-(hydroxyimino)acetate, allows for the selective formylation of primary amines over secondary amines under controlled temperatures. researchgate.net This high degree of selectivity is crucial in the synthesis of complex molecules with multiple functional groups.

The comparative performance of these derivatives is summarized in the table below, highlighting their advantages in complex synthetic applications.

Table 1: Comparative Efficacy of this compound Derivatives

Derivative NameAbbreviationKey Application AreasComparative AdvantagesReference
This compoundOxymaPeptide synthesis (additive)Superior racemization suppression and coupling efficiency compared to HOBt; comparable to HOAt. researchgate.net Safer alternative to benzotriazoles. researchgate.netwikipedia.org researchgate.netwikipedia.org
Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetateNpsOXYPeptide synthesis (coupling reagent)More efficient than benzotriazole sulfonate esters in racemization suppression and coupling effectiveness. researchgate.net researchgate.net
Ethyl 2-cyano-2-(tosyloxyimino)acetateTsOXYPeptide synthesis (coupling reagent)More efficient than benzotriazole sulfonate esters in racemization suppression and coupling effectiveness. researchgate.net researchgate.net
(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetateTCBOXYEsterification, thioesterification, amidation, peptide synthesisA modified Yamaguchi reagent that provides racemization-free synthesis. acs.orgresearchgate.net acs.orgresearchgate.net
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetateo-NosylOXYPeptide, amide, hydroxamate, and ester synthesisRemarkable improvement in reaction time, yield, and stereochemistry retention, even in difficult sequences. researchgate.net researchgate.net
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-cyano-2-(hydroxyimino)acetate-Peptide coupling in water, selective formylationWater-soluble additive enabling selective formylation of primary amines. Simple aqueous workup. researchgate.net researchgate.net

Recyclability and Sustainability Aspects of Derivative Systems

A significant driver in the development of new coupling reagents is the increasing emphasis on green and sustainable chemistry. acs.org Many derivatives of this compound have been explicitly designed to address the chemical waste and lack of recyclability associated with many traditional coupling reagents. acs.orgfigshare.com

The modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), has also been highlighted for its recyclability. acs.orgresearchgate.net After the coupling reaction is complete, the byproducts, Oxyma and 2,4,6-trichlorobenzoic acid, can be purified from the reaction mixture via column chromatography and reused, which is a crucial aspect for sustainable chemical manufacturing. acs.org

Furthermore, the development of catalytic systems for the synthesis of cyanoacetate (B8463686) derivatives points towards more sustainable production methods. A recent approach utilizes ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a recyclable catalyst for the Knoevenagel condensation to produce ethyl cyanoacetate derivatives. oiccpress.com This method boasts high yields, short reaction times, and operational simplicity, aligning with the principles of green chemistry. oiccpress.com The use of water-soluble Oxyma derivatives also contributes to sustainability by allowing for simpler, aqueous-based workup procedures, thereby reducing the reliance on organic solvents. researchgate.net

These advancements underscore a clear trend towards designing chemical reagents and synthetic pathways that are not only highly efficient but also environmentally responsible.

Table 2: Recyclability of this compound Derivative Systems

Derivative SystemRecyclable ByproductsSignificance for SustainabilityReference
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY)Oxyma and 2-nitrobenzenesulfonic acidByproducts can be easily recovered and reused to synthesize the coupling reagent, making the method cost-effective and environmentally friendly. figshare.comresearchgate.net figshare.comresearchgate.net
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY)Oxyma and 4-nitrobenzenesulfonic acidFacilitates a cost-effective and environmentally sound process through easy recovery and recycling of byproducts to regenerate the reagent. acs.org acs.org
(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY)Oxyma and 2,4,6-trichlorobenzoic acidAddresses the problem of chemical waste by allowing for the purification and reuse of byproducts, which is highly desirable for sustainability. acs.org acs.org
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-cyano-2-(hydroxyimino)acetate-As a water-soluble additive, it allows for simple aqueous workup, reducing the need for organic solvents. researchgate.net researchgate.net
Synthesis of ethyl cyanoacetate derivatives using nano-Fe3O4@EAThe magnetic nanoparticle catalyst itself is recyclable.Provides a green, efficient, and simple method for synthesizing derivatives, avoiding stoichiometric base catalysts. oiccpress.com oiccpress.com

Computational and Spectroscopic Investigations of Ethyl 2 Cyano 2 Hydroxyimino Acetate and Its Derivatives

Spectroscopic Characterization for Structural Elucidation and Mechanistic Probing

Spectroscopic methods are fundamental in determining the molecular structure and understanding the mechanistic pathways involving Ethyl 2-cyano-2-(hydroxyimino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the ethyl group protons. A triplet is observed for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling with each other. The hydroxyl proton of the oxime group often appears as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The carbon atoms of the ethyl group, the cyano group, and the carbon atom of the C=NOH group each resonate at characteristic chemical shifts, confirming the connectivity of the molecule. A study on a derivative, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, reported a ¹³C NMR chemical shift of 159.0 ppm in CDCl₃, which provides insight into the electronic environment of the carbon skeleton acs.org.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ Triplet Data not available
CH₂ Quartet Data not available
C=O - Data not available
C=NOH - 159.0 (in a derivative)
C≡N - Data not available
OH Broad Singlet -

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A notable study using FT-MIR spectroscopy on (E)-2-hydroxyimino-2-cyanoacetic acid ethyl ester identified several significant peaks. researchgate.net The presence of a strong absorption band for the carbonyl group (C=O) of the ester is a prominent feature. The carbon-nitrogen triple bond (C≡N) of the cyano group also gives rise to a characteristic absorption. The O-H stretching vibration of the hydroxyimino group is typically observed as a broad band, indicative of hydrogen bonding. Furthermore, the C=N stretching of the oxime and the N-O stretching vibrations provide additional structural confirmation.

A study reported interesting temperature-dependent splitting of peaks at average frequencies of 1720 cm⁻¹, 1671 cm⁻¹, and 1076 cm⁻¹ at low temperatures. researchgate.net Another peak at 1187 cm⁻¹ showed significant width changes with temperature, which was attributed to methylene twisting-rocking. researchgate.net The intensity of the C=N stretching peak was also found to be strongly dependent on temperature. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (oxime) Stretching Broad
C=O (ester) Stretching 1720
C=N (oxime) Stretching 1671
C≡N (cyano) Stretching Not specified
N-O (oxime) Stretching Not specified
C-H (methylene) Twisting-rocking 1187
- - 1076

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions of the conjugated system formed by the cyano, hydroxyimino, and ester functional groups. While specific absorption maxima (λmax) values are available in spectral databases, they are influenced by the solvent polarity. nih.gov

X-ray Crystallography for Solid-State Molecular Structures

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in complementing experimental data and providing deeper insights into the molecular properties of this compound.

Geometric Optimization and Conformation Analysis

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore its conformational landscape. For this compound, computational studies have focused on identifying the preferred rotational isomers (rotamers).

Theoretical calculations have shown that the molecule can exist in different conformations, primarily as s-cis and s-trans rotamers, arising from rotation around the C-C single bond. DFT studies help in predicting the relative energies of these conformers and thus their populations at a given temperature. While specific optimized bond lengths and angles for the title compound are not detailed in the readily available literature, such calculations for related molecules have shown good agreement with experimental data, validating the computational approach. nih.gov

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions.

While a specific FMO analysis for this compound is not readily found, a computational study on a related derivative, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, utilizing Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, provides valuable analogous data. nih.gov For this derivative, the HOMO is primarily located on the 3-phenyl substituent and the pyrazole ring, while the LUMO is centered on the 2-cyano group and extends over the ethyl propanoate chain. nih.gov

The calculated energies for this derivative were:

EHOMO : -6.59 eV nih.gov

ELUMO : -0.82 eV nih.gov

Energy Gap (ΔE) : 5.77 eV nih.gov

This significant energy gap suggests a high kinetic stability for this related molecule. nih.gov It can be inferred that for this compound, the presence of electronegative oxygen and nitrogen atoms and the π-systems of the cyano and carbonyl groups would significantly influence the energies and distributions of its frontier orbitals.

Table 1: Frontier Molecular Orbital Energies of a Related Pyrazole Derivative nih.gov

Molecular Orbital Energy (eV)
HOMO -6.59
LUMO -0.82

Prediction and Assignment of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy:

Experimental 1H and 13C NMR data has been reported for a derivative, (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, and for this compound recovered after a reaction. In one instance, the 1H NMR spectrum of recovered this compound in CDCl3 showed a quartet at δ 4.41–4.37 ppm and a triplet at δ 1.37–1.35 ppm (J = 7.2 Hz). nih.gov The 13C NMR spectrum for this recovered compound in CDCl3 showed a peak at δ 159.0 ppm. nih.gov

Another report provides 1H NMR data for (E)-ethyl (2Z)-2-cvano-2-hvdroxyimino-acetate in DMSO-d6, showing a triplet at δ 1.28 and a quartet at δ 4.32. researchgate.net

Table 2: Experimental NMR Data for this compound and a Derivative

Compound Solvent 1H NMR (δ, ppm) 13C NMR (δ, ppm) Reference
Recovered this compound CDCl3 4.41–4.37 (q, 2H), 1.37–1.35 (t, J = 7.2 Hz, 3H) 159.0 nih.gov

Infrared (IR) Spectroscopy:

While a specific predicted IR spectrum for this compound is not available, computational methods like DFT can reliably predict vibrational frequencies. For a molecule with its functional groups, one would expect characteristic vibrational modes for the C≡N (cyano), C=O (ester), C=N (oxime), and O-H (hydroxyl) groups.

UV-Visible Spectroscopy:

The prediction of UV-Vis spectra through Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions of a molecule. For this compound, transitions would likely involve the n→π* and π→π* transitions associated with the carbonyl, cyano, and oxime functionalities.

Analysis of Chemical Reactivity and Reaction Pathways

Computational methods can be employed to calculate various chemical reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These descriptors are often derived from the energies of the frontier molecular orbitals.

Based on the HOMO and LUMO energies of the related pyrazole derivative, several reactivity descriptors can be calculated: nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

The use of this compound (also known as Oxyma) as an additive in peptide synthesis is a practical example of its chemical reactivity. It is known to suppress racemization during the coupling of amino acids. pku.edu.cn This suggests that it participates in the reaction pathway, likely by forming an activated intermediate that is less prone to racemization.

Studies on Non-Linear Optical Activity

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational chemistry provides a powerful avenue for the prediction of NLO properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

While no specific NLO studies on this compound were found, the structural features of the molecule, such as the presence of the electron-withdrawing cyano group and the conjugated system of the oxime and ester functionalities, are often associated with NLO activity. Ab initio and DFT calculations are common methods for calculating the hyperpolarizabilities of organic molecules. For a comprehensive understanding, such calculations would need to be performed on this compound.

Mechanistic Computational Studies (e.g., Transition State Analysis for Racemization)

The effectiveness of this compound in suppressing racemization during peptide synthesis is a critical aspect of its utility. pku.edu.cn Computational studies, specifically transition state analysis, can elucidate the mechanism behind this phenomenon.

Racemization in peptide coupling often proceeds through the formation of an oxazolone (B7731731) intermediate from the activated amino acid. The rate of racemization is dependent on the stability of this intermediate and the energy barrier for the abstraction of the alpha-proton.

Green Chemistry and Sustainable Synthesis Perspectives on Ethyl 2 Cyano 2 Hydroxyimino Acetate

Environmental Profile and Comparison with Traditional Coupling Additives

Ethyl 2-cyano-2-(hydroxyimino)acetate has been recognized as a "green" coupling additive, presenting a more environmentally benign alternative to classical reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). oxymapure.combiosyn.com The primary environmental and safety concerns with traditional benzotriazole-based additives are their potential explosivity and the toxicity of precursors, such as hydrazine, which may be present in commercial batches. oxymapure.comluxembourg-bio.comnih.gov In contrast, this compound offers a superior safety profile, avoiding the need for reagents with high toxicity and carcinogenic properties in its manufacturing process. oxymapure.com

Non-Explosive Nature as a Key Advantage

A paramount advantage of this compound over its benzotriazole-based predecessors is its non-explosive and non-flammable nature. luxembourg-bio.comresearchgate.netoxymapure.comadvancedchemtech.com Additives like HOBt and HOAt have been reported to have explosive properties, leading to their reclassification as Class 1 explosives, which complicates their transport, storage, and handling on an industrial scale. luxembourg-bio.comnih.govacs.org

Thermal safety analyses, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), have demonstrated the superior stability of this compound. oxymapure.comluxembourg-bio.com While HOBt shows a strong exothermic decomposition, this compound exhibits a markedly slowed thermal decomposition, making it a significantly safer alternative for both laboratory and large-scale chemical production. oxymapure.comluxembourg-bio.com This inherent safety eliminates significant risks and handling costs associated with the use of potentially explosive compounds.

Integration with Eco-Friendly Solvent Systems

The principles of green chemistry advocate for the replacement of hazardous solvents with more benign alternatives. This compound demonstrates excellent compatibility with a range of eco-friendly solvent systems, a critical feature for greening peptide synthesis, which traditionally relies on solvents like DMF. oxymapure.comnih.gov Its superior solubility compared to HOBt in many current solvents facilitates this transition. oxymapure.com

Research has successfully demonstrated the use of this compound in conjunction with carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in various green solvents. nih.govrsc.org These include:

2-Methyltetrahydrofuran (2-MeTHF) : Used for the solid-phase synthesis of peptides like the Aib-enkephalin pentapeptide. oxymapure.com

Ethyl Acetate (B1210297) (EtOAc) : Employed in binary solvent mixtures with DMSO, showing results comparable to DMF in the synthesis of Bivalirudin. oxymapure.com It has also been validated as an effective solvent for coupling reactions. nih.gov

γ-Valerolactone (GVL) : Utilized in the manual synthesis of di- and tripeptides, and in microwave-assisted synthesis of larger peptides. oxymapure.com

Cyrene™, Dimethyl Carbonate, and Diethyl Carbonate : Used in solvent mixtures to successfully replace DMF in solid-phase peptide synthesis (SPPS), enabling the production of pharmaceutical-grade peptides like Octreotide. acs.org

Water : As an additive, this compound is compatible with aqueous solid-phase peptide synthesis (ASPPS) protocols, particularly when used with water-soluble carbodiimides like EDC·HCl. acs.orgresearchgate.net

The ability to maintain high coupling efficiency and solubility in these greener solvents makes this compound a key enabler for developing more sustainable manufacturing processes for peptides and other complex organic molecules. nih.govacs.org

Strategies for Byproduct Recycling and Waste Minimization

A significant contributor to the high environmental footprint of chemical synthesis, particularly SPPS, is the large volume of solvent waste generated during repetitive washing steps. nih.govrsc.orgbrieflands.com The use of this compound offers direct strategies for waste minimization. It has been demonstrated that adding a 1% concentration of the compound to the washing solvent after the deprotection step can reduce solvent consumption by up to 50%. oxymapure.com

Furthermore, the high solubility of the byproducts formed when using this compound and its derivatives facilitates their removal, which can lead to more efficient purification processes that require less solvent. gyrosproteintechnologies.com In certain synthetic schemes, the byproducts, including this compound itself, can be recovered and recycled, further enhancing the green credentials of the process. For instance, in a one-pot synthesis of ureas, the byproducts were easily recovered and reused to prepare the reagent, making the method more cost-effective and environmentally friendly.

The ability to reduce solvent use and enable byproduct recycling directly addresses key principles of green chemistry, leading to a significant reduction in chemical waste. oxymapure.comspinchem.comnih.gov

Future Research Directions and Emerging Applications

Development of Novel Ethyl 2-cyano-2-(hydroxyimino)acetate Derivatives with Tuned Reactivity

The core structure of this compound (Oxyma) provides a versatile scaffold for the development of new reagents with tailored properties. Research is actively pursuing the synthesis of Oxyma derivatives to enhance reactivity, improve solubility, and introduce novel functionalities. sci-hub.se These second-generation reagents are designed to overcome specific challenges encountered in complex synthetic pathways.

Key areas of development include the creation of various onium salts and esters. sci-hub.se For instance, aminium/uronium salts such as COMU represent a third generation of coupling reagents based on the Oxyma core, offering enhanced stability and solubility, which is particularly advantageous in solution-phase synthesis. sci-hub.seglobalresearchonline.net Other modifications include phosphonium (B103445) salts, sulfonate esters, and carbonate derivatives, each offering unique reactivity profiles. sci-hub.se

Recent research has yielded several promising derivatives. nih.govacs.orgresearchgate.net A notable example is Oxyma-B , a barbiturate-based oxime additive that has shown superior performance in controlling optical purity during the synthesis of challenging peptide sequences compared to Oxyma itself. nih.govrsc.org Other developments include Boc-Oxyma , which serves as a recyclable coupling reagent for racemization-free synthesis, and sulfonate esters like o-NosylOXY and 4-NBsOXY , which are not only efficient but also generate recyclable byproducts, aligning with green chemistry principles. researchgate.netbgu.ac.ilacs.org Another innovative derivative is TCBOXY , which functions as a modified Yamaguchi reagent for enantioselective esterification and amidation. acs.org

Derivative NameChemical NameKey Feature/ApplicationReference
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526)Third-generation uronium salt; high reactivity and solubility. sci-hub.seglobalresearchonline.netresearchgate.net sci-hub.se, globalresearchonline.net, researchgate.net
Oxyma-B5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneExcellent racemization suppressor, superior to Oxyma in certain cases. nih.govrsc.org nih.gov, rsc.org
Boc-OxymaEthyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetateEfficient, recyclable reagent for esterification, amidation, and peptide synthesis. researchgate.net researchgate.net
TCBOXY(E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetateModified Yamaguchi reagent for racemization-free synthesis. acs.org acs.org
o-NosylOXY / 4-NBsOXYEthyl 2-cyano-2-(2/4-nitrobenzenesulfonyloxyimino)acetateRecyclable reagents for synthesis of amides, hydroxamates, and ureas. bgu.ac.ilacs.org bgu.ac.il, acs.org

Exploration in Catalytic Systems and Multicomponent Reactions

Oxyma and its derivatives are primarily used as additives within catalytic coupling systems, typically involving a carbodiimide (B86325) like DCC or DIC. biosyn.comwikipedia.org The mechanism involves the formation of a highly reactive Oxyma-ester intermediate that is less prone to racemization before being attacked by an amine. biosyn.com Future research is focused on expanding the role of these compounds in more complex catalytic cycles and one-pot multicomponent reactions (MCRs).

The development of reagents like 4-NBsOXY has enabled novel one-pot syntheses. For example, a single-pot, racemization-free conversion of carboxylic acids directly into ureas has been demonstrated. acs.org This process proceeds through the in-situ formation of a hydroxamic acid, followed by a Lossen rearrangement to an isocyanate, which is then trapped by an amine. acs.orgorganic-chemistry.org This transformation showcases the potential of Oxyma-based systems to facilitate tandem reactions, streamlining complex syntheses and reducing waste by minimizing intermediate purification steps. The water-soluble byproducts of derivatives like COMU also make them excellent candidates for solution-phase MCRs, simplifying product workup. globalresearchonline.net

Advanced Mechanistic Investigations using In-Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. While the general mechanism of Oxyma's action is understood, advanced mechanistic investigations using in-situ spectroscopic techniques are a key future research direction. biosyn.com Techniques such as in-situ NMR, FT-IR, and UV-Vis spectroscopy can provide real-time data on the formation and consumption of key intermediates, such as the reactive Oxyma-ester. clockss.orgmdpi.com

Such studies can elucidate the subtle effects of solvent, base, and temperature on reaction kinetics and the prevalence of side reactions. sci-hub.se For instance, mechanistic studies on the hydrolytic stability of the Oxyma-based reagent COMU in different solvents have already provided critical insights into its optimal use. sci-hub.se Applying these advanced analytical methods across a broader range of Oxyma derivatives and reaction conditions will enable the rational design of more robust and efficient synthetic protocols. nih.gov

Applications in Macrocyclization and Complex Molecular Architectures

The synthesis of macrocycles and other complex molecular architectures, such as cyclic peptides and large natural products, presents significant synthetic challenges, including low yields due to competing oligomerization and the need for high-dilution conditions. The proven effectiveness of Oxyma and its derivatives in suppressing racemization and promoting efficient coupling in demanding peptide syntheses makes them ideal candidates for tackling these challenges. researchgate.netbgu.ac.il

An Oxyma derivative has been successfully used in the selective modification of daptomycin, a complex cyclic lipopeptide antibiotic. researchgate.net Furthermore, the o-NosylOXY derivative has been employed in the solid-phase synthesis of difficult peptide sequences, including fragments of islet amyloid polypeptide and acyl carrier protein. bgu.ac.il Future work will likely focus on the systematic application of the growing toolkit of Oxyma reagents to the synthesis of a wider range of macrocyclic structures, leveraging their high efficiency to improve yields and purity in these challenging transformations.

Integration with Automated Synthesis Platforms

Automated synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), has become an indispensable tool in research and drug discovery. Oxyma has already been shown to have impressive coupling efficiency in both manual and automated synthesis platforms. acs.orgresearchgate.net Its stability and safety profile make it a superior choice over explosive benzotriazole-based additives for use in automated synthesizers. biosyn.com

Expansion into New Synthetic Transformations Beyond Amide and Ester Formations

While celebrated for its role in forming amide and ester bonds, the reactivity of the Oxyma scaffold is being harnessed for a growing number of other synthetic transformations. This expansion beyond its traditional role is a vibrant area of current and future research.

Oxyma derivatives have been developed into powerful reagents for synthesizing a variety of functional groups. For example, modified Yamaguchi reagents like TCBOXY and others have been used for efficient thioesterification . acs.orgresearchgate.net Perhaps more significantly, sulfonate ester derivatives like 4-NBsOXY and o-NosylOXY act as versatile reagents for converting carboxylic acids into hydroxamic acids and, via a subsequent Lossen rearrangement, into ureas . bgu.ac.ilacs.orgorganic-chemistry.org This method is notable for being a one-pot process that avoids racemization. acs.org Additionally, the core structure of this compound can be used as a starting material itself, undergoing transformations like reduction to serve as a building block for other molecules. rsc.org

New TransformationKey Reagent/DerivativeDescriptionReference
ThioesterificationBoc-Oxyma, TCBOXYRacemization-free formation of thioesters from carboxylic acids and thiols. acs.org, researchgate.net
Hydroxamic Acid Synthesiso-NosylOXY, 4-NBsOXYEfficient conversion of carboxylic acids to hydroxamic acids using hydroxylamine (B1172632). bgu.ac.il, acs.org, organic-chemistry.org
Urea (B33335) Synthesis4-NBsOXYOne-pot synthesis from carboxylic acids via an in-situ Lossen rearrangement of a hydroxamic acid intermediate. acs.org, organic-chemistry.org
Use as a Synthetic Building BlockThis compoundThe compound itself can be used as a starting material for further transformations, such as reduction and coupling reactions. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for ethyl 2-cyano-2-(hydroxyimino)acetate to maintain stability?

  • Methodological Answer : For long-term storage, the compound should be kept at -20°C (preferably -70°C) in peroxide-free solvents such as ethyl ether, acid-free acetone, or ethyl acetate. Ethanol is suitable for short-term storage and spectroscopic analysis due to its low interference with spectral readings .

Q. What solvents are recommended for dissolving this compound in coupling reactions?

  • Methodological Answer : The compound is miscible in water, ether, acetone, ethyl acetate, chloroform, and benzene. For coupling reactions, dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred due to their compatibility with carbodiimide-based activation .

Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : It acts as a coupling additive with carbodiimides (e.g., DIC) to form active esters of protected amino acids, minimizing racemization. A 5-fold molar excess of Oxyma relative to the amino acid and DIC is recommended, with 0.1 molar equivalents of DIPEA to optimize efficiency .

Q. How does this compound compare to traditional additives like HOBt in peptide synthesis?

  • Methodological Answer : Unlike HOBt, this compound is non-explosive, produces water-soluble byproducts, and reduces epimerization. Its higher acidity (pKa ~4.5) improves buffering capacity, suppressing base-mediated side reactions .

Advanced Research Questions

Q. How can hydrolysis of this compound derivatives be optimized for high yields?

  • Methodological Answer : Two methods are effective:

  • Method 1 : React with KOH in methanol at 40°C for 2 hours, acidify with HCl (pH 2), extract with ethyl acetate, and purify via column chromatography (n-hexane:ethyl acetate = 1:1) for 76% yield.
  • Method 2 : Reflux with NaOH in ethanol/water for 4 hours, followed by THF dilution and ethyl acetate extraction (74% yield) .

Q. What challenges arise in ammonolysis reactions using methyl/ethyl esters of this compound, and how can they be addressed?

  • Methodological Answer : Ethyl esters show poor reactivity under standard gas-liquid phase conditions due to solvent absorption of ammonia. Workarounds include:

  • Using pressurized reactors (0.3 MPa, 120°C) for ethyl esters.
  • Switching to methyl esters (higher reactivity) or aqueous ammonia in sealed vials at 100°C, though yields remain low (~42%) .

Q. How does this compound suppress aspartimide formation during peptide synthesis?

  • Methodological Answer : Its low pKa (~4.5) buffers against excessive base (e.g., DIPEA), reducing deprotonation of the aspartate β-carboxyl group. This minimizes cyclization to aspartimide. Use DIPEA at ≤0.1 equivalents to maintain pH control .

Q. What strategies improve the recyclability of byproducts in Oxyma-based coupling reactions?

  • Methodological Answer : Derivatives like o-NosylOXY generate nitrobenzenesulfonate byproducts, which can be recovered and reused in reagent synthesis. Post-reaction, aqueous workup isolates these byproducts for direct recycling, reducing environmental impact .

Q. Why does this compound fail in certain amidation reactions, and how is this resolved?

  • Methodological Answer : Inefficient ammonia diffusion in gas-liquid systems causes incomplete reactions. Switching to liquid-phase conditions (e.g., aqueous ammonia in pressurized reactors) or using alternative pathways (e.g., reductive coupling with formamidine) improves outcomes .

Methodological Tables

Reaction Type Optimal Conditions Yield Reference
Hydrolysis (Method 1) KOH in methanol, 40°C, 2 h → HCl acidification → column chromatography (n-hexane:EtOAc)76%
Amide Coupling DIC/Oxyma (5:5:1 ratio) in DMF, 0.1 eq DIPEA, microwave-assisted heating (30–50°C)>90%
Ammonolysis Pressurized reactor (0.3 MPa, 120°C) with ethyl ester or aqueous ammonia for methyl ester42–52%

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-cyano-2-(hydroxyimino)acetate
Reactant of Route 2
Reactant of Route 2
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